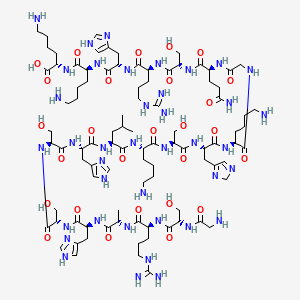

Peptide 46

Descripción

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C93H157N39O27/c1-48(2)28-61(125-84(151)65(32-53-37-107-47-114-53)128-89(156)69(42-136)132-90(157)70(43-137)131-85(152)62(29-50-34-104-44-111-50)124-74(141)49(3)115-76(143)57(18-12-26-108-92(100)101)121-86(153)66(39-133)117-72(139)33-98)81(148)119-56(16-6-10-24-96)79(146)129-68(41-135)88(155)127-64(31-52-36-106-46-113-52)82(149)118-54(14-4-8-22-94)75(142)110-38-73(140)116-59(20-21-71(99)138)80(147)130-67(40-134)87(154)122-58(19-13-27-109-93(102)103)78(145)126-63(30-51-35-105-45-112-51)83(150)120-55(15-5-9-23-95)77(144)123-60(91(158)159)17-7-11-25-97/h34-37,44-45,47-49,54-70,133-137H,4-33,38-43,46,94-98H2,1-3H3,(H2,99,138)(H,104,111)(H,105,112)(H,107,114)(H,110,142)(H,115,143)(H,116,140)(H,117,139)(H,118,149)(H,119,148)(H,120,150)(H,121,153)(H,122,154)(H,123,144)(H,124,141)(H,125,151)(H,126,145)(H,127,155)(H,128,156)(H,129,146)(H,130,147)(H,131,152)(H,132,157)(H,158,159)(H4,100,101,108)(H4,102,103,109)/t49-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJBUEAWZVGEPM-NIPIXROFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=NCN=C1)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=NCN=C3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C93H157N39O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The P53 C Terminal Peptide 46: Molecular Mechanisms and Functional Implications

Molecular Interactions and Binding Properties with p53 Protein

Studies have shown that Peptide 46's ability to activate p53 is directly correlated with its capacity to bind to the p53 protein. nih.gov This interaction is not limited to a single region but involves multiple domains of the p53 protein, leading to a complex regulatory mechanism.

Identification and Characterization of Binding Sites within p53: Core Domain and C-terminal Domain

Research has identified that Peptide 46 binds to both the core domain and the C-terminal domain of the p53 protein. nih.govnih.govresearchgate.net The core domain, which is responsible for sequence-specific DNA binding, and the C-terminal domain, which plays a regulatory role, are both crucial for p53's function. nih.govpnas.org The interaction of Peptide 46 with these distinct domains underscores its multifaceted role in modulating p53 activity. nih.govresearchgate.net

The binding of Peptide 46 to the core and C-terminal domains has been confirmed through various experimental techniques, including pull-down assays and native gel mobility shift assays. nih.gov Furthermore, it has been observed that two distal regions of the p53 molecule, amino acids 80-93 and 364-393, work together to facilitate the interaction with activating C-terminal peptides like Peptide 46. pnas.org

Critical Amino Acid Residues Governing p53 Activation and Binding (e.g., Lysine (B10760008) Residues)

Specific amino acid residues within Peptide 46 are critical for its ability to bind to the p53 core domain and subsequently activate p53. nih.govnih.gov Lysine residues, in particular, play a pivotal role in this interaction. nih.govnih.gov Studies have shown that the lysine residues at positions 370, 372, 373, 381, and 382 are essential for the peptide's interaction with the core domain. nih.gov

Mutations or substitutions of these critical lysine residues within Peptide 46 have been shown to abolish its binding to the core domain and, consequently, its ability to activate p53's specific DNA binding. nih.gov This highlights the direct relationship between the peptide's binding to the core domain and its functional activity. nih.gov

Allosteric Regulation Model of p53 Activity Mediated by C-terminal Peptides

The mechanism of p53 activation by C-terminal peptides like Peptide 46 is often explained by the allosteric regulation model. nih.govnih.gov This model proposes that in its latent state, the C-terminal domain of p53 interacts with another part of the p53 molecule, possibly the core domain, within a tetramer, which keeps the protein in a DNA-binding-incompetent conformation. nih.govpnas.org

The introduction of an excess of a C-terminal peptide, such as Peptide 46, is thought to disrupt this intramolecular interaction. nih.gov By binding to the sites on the core and C-terminal domains, the peptide effectively displaces the inhibitory C-terminal domain, leading to a conformational change that activates p53's sequence-specific DNA binding. nih.govnih.gov

Proposed Mechanisms of p53 Activation: Displacement of Negative Regulatory C-terminal Domain

A key proposed mechanism for p53 activation by Peptide 46 is the displacement of the negative regulatory C-terminal domain. nih.govnih.govresearchgate.net The C-terminal domain is known to act as a negative regulator of p53's DNA binding activity. nih.govpnas.org By binding to the core domain, Peptide 46 is believed to compete with and displace the inhibitory C-terminal domain. nih.govnih.gov This displacement releases the core domain from its latent state, allowing it to bind to specific DNA sequences and initiate the transcription of target genes. nih.gov

Potential Contributions of p53 Core Domain Structural Stabilization

In addition to the displacement of the C-terminal domain, it is also proposed that Peptide 46 may contribute to the reactivation of mutant p53 by stabilizing the structure of the core domain. nih.govnih.govresearchgate.net Some mutations in the p53 gene affect the structural integrity of the core domain, impairing its DNA-binding ability. nih.gov The binding of Peptide 46 to the mutant core domain may help to restore its proper conformation, thereby rescuing its function. nih.gov This stabilization, potentially in conjunction with the establishment of new DNA contacts, could be a crucial factor in the peptide-mediated reactivation of mutant p53. nih.govnih.govresearchgate.net

Activation of Wild-Type p53 Function

Stimulation of Sequence-Specific DNA Binding In Vitro

A critical function of the p53 protein is its ability to bind to specific DNA sequences, thereby initiating the transcription of genes involved in cell cycle arrest and apoptosis. nih.govpnas.org The latent form of wild-type p53, however, is unable to bind to DNA effectively. nih.gov Research has demonstrated that Peptide 46 can potently activate the sequence-specific DNA binding of wild-type p53 in laboratory settings (in vitro). nih.govresearchgate.net This activation is significant, with some studies reporting a 50- to 100-fold stimulation of p53's DNA binding activity. tandfonline.com The mechanism of this activation is believed to involve the peptide's interaction with the p53 protein, which displaces the negative regulatory C-terminal domain, thereby allowing the core domain to bind to its DNA target. nih.govnih.gov This interaction has been confirmed to be specific, as the DNA binding induced by Peptide 46 occurs in the presence of excess non-specific DNA. researchgate.net

Enhancement of p53 Transcriptional Transactivating Function

Beyond stimulating DNA binding, Peptide 46 has been shown to enhance the ability of p53 to activate the transcription of its target genes. nih.govresearchgate.nettandfonline.com In cellular models, the introduction of Peptide 46 along with a wild-type p53 expression vector led to a dramatic increase in the activity of a p53-responsive reporter gene. researchgate.netuniv-littoral.fr This indicates that the peptide not only helps p53 bind to DNA but also facilitates the subsequent steps required for gene transcription. nih.govresearchgate.net This functional enhancement is crucial for the tumor suppressor functions of p53, which rely on the expression of genes that control cell growth and death. mdpi.com

Reactivation of Mutant p53 Proteins

Mutations in the TP53 gene are prevalent in human cancers, often resulting in a p53 protein that has lost its tumor suppressor function. frontiersin.orgnih.gov A key area of research has been the potential to reactivate these mutant proteins. Peptide 46 has demonstrated a remarkable ability to restore function to certain p53 mutants. nih.govtandfonline.comfrontiersin.org The underlying mechanism involves the direct binding of Peptide 46 to the mutant p53 protein, interacting with both the core and C-terminal domains. nih.govnih.gov This interaction can stabilize the core domain's structure, enabling it to regain its ability to bind to specific DNA sequences. nih.govmdpi.com

Restoration of Growth Suppressor Function in Human Tumor Cell Lines

A significant functional consequence of reactivating mutant p53 is the restoration of its ability to suppress cell growth. Studies have shown that introducing Peptide 46 into human tumor cells carrying specific p53 mutations can inhibit cell growth. nih.govnih.govnih.gov For example, in Saos-2 osteosarcoma cells engineered to express the His-273 mutant p53, treatment with Peptide 46 led to a decrease in the number of viable cells. nih.govresearchgate.net This effect was dependent on the presence of the mutant p53, as the peptide had no impact on cell growth when mutant p53 expression was turned off. nih.govuniv-littoral.fr

Induction of Apoptosis in p53-Expressing Tumor Cells

Peptide 46 has been shown to induce apoptosis, or programmed cell death, in tumor cells that express p53, including both mutant and wild-type forms. nih.govtandfonline.comuniv-littoral.fr The peptide's ability to trigger apoptosis is linked to its reactivation of p53's transcriptional functions. nih.govresearchgate.net In several human tumor cell lines, treatment with Peptide 46 resulted in apoptosis, an effect that was not observed in p53-null cells, confirming the p53-dependent nature of this process. nih.govuniv-littoral.fr This selective induction of apoptosis in cancer cells is a highly sought-after characteristic for potential cancer therapies. researchgate.netresearchgate.net

Efficacy Against Specific Tumor-Derived p53 Mutations

The effectiveness of Peptide 46 has been evaluated against a range of common "hotspot" p53 mutations found in human cancers. Research indicates that the peptide can restore the DNA binding ability of several specific mutants. researchgate.net

| p53 Mutation | Effect of Peptide 46 | Supporting Findings |

| His-273 (R273H) | Restores growth suppression function and induces apoptosis. nih.govnih.gov | In Saos-2 cells with a regulatable His-273 mutant, Peptide 46 inhibited growth and caused apoptosis only when the mutant was expressed. nih.govresearchgate.netuniv-littoral.fr It also restored transcriptional activation. tandfonline.comresearchgate.net |

| R248W | Restores DNA binding ability. researchgate.net | The addition of Peptide 46 was shown to restore the DNA binding capacity of this mutant p53 protein. researchgate.net |

| R175H | Restores DNA binding ability. researchgate.net | Peptide 46 was found to restore the DNA binding capability of the R175H mutant. researchgate.net |

| R249S | Restores DNA binding ability. researchgate.net | Studies demonstrated that Peptide 46 could recover the DNA binding function of the R249S mutant. researchgate.net The R249S mutation causes local structural distortion which can be reversed by peptides designed to stabilize the native structure. cellular-protein-chemistry.nl |

| V143A | Restores DNA binding ability. researchgate.net | The V143A mutant's ability to bind DNA was restored by the addition of Peptide 46. researchgate.net |

This table is based on findings from cited research articles. nih.govnih.govtandfonline.comresearchgate.netuniv-littoral.frresearchgate.netcellular-protein-chemistry.nl

Cellular and Preclinical Biological Effects

The biological effects of Peptide 46 extend to cellular and preclinical models, highlighting its potential as a therapeutic agent. Cell-penetrating versions of the peptide have been developed to facilitate its entry into cells. nih.govnih.gov In various tumor cell lines, including those from breast and colon cancers, Peptide 46 has demonstrated the ability to induce apoptosis and inhibit cell proliferation. nih.govnih.govresearchgate.net The peptide's action is selective for cells containing p53, sparing p53-null cells, which points to a targeted mechanism of action. nih.govuniv-littoral.fr Preclinical studies in mouse models have provided further evidence of the anti-tumor activity of p53 reactivating peptides, showing a reduction in tumor size and an increase in the expression of p53 target genes. nih.gov These findings underscore the potential of using peptides like Peptide 46 to restore the tumor suppressor network in cancers with p53 mutations. mdpi.com

Growth Inhibition in p53-Positive Tumor Cell Lines

Peptide 46, a 22-mer synthetic peptide corresponding to amino acid residues 361-382 of the p53 C-terminus, has demonstrated the ability to inhibit the growth of tumor cells that possess the p53 protein. nih.govtandfonline.com Studies have shown that introducing Peptide 46 into tumor cell lines containing either wild-type or mutant p53 can lead to growth inhibition and apoptosis. nih.gov For instance, in Saos-2 cells engineered to express a mutant p53 (His-273), the introduction of Peptide 46 resulted in growth inhibition and apoptosis, an effect not observed in the absence of the mutant p53. nih.gov This indicates that the peptide's effect is mediated through the reactivation of the p53 protein. nih.gov

The growth-inhibitory effects of Peptide 46 have been observed across various human tumor cell lines, suggesting a broad potential for this therapeutic approach. nih.gov The ability of Peptide 46 to restore the growth suppressor function of mutant p53 proteins in human tumor cells highlights its potential as a lead for the development of drugs aimed at reactivating mutant p53. nih.gov

| Cell Line | p53 Status | Effect of Peptide 46 |

| Saos-2 (engineered) | Mutant (His-273) | Growth inhibition and apoptosis nih.gov |

| Various tumor cell lines | Mutant or Wild-type | Apoptosis nih.gov |

| p53 null tumor cells | Null | No effect nih.gov |

Interplay with p53-Mediated Signaling Pathways in Cancer Cells

The p53 protein functions as a transcription factor, regulating a complex network of genes involved in critical cellular processes like cell cycle arrest and apoptosis. nih.govelifesciences.org The activity of p53 is tightly controlled by post-translational modifications, including phosphorylation and acetylation, which influence its stability, DNA binding, and interaction with other proteins. nih.govaging-us.com Peptide 46 appears to intervene in this intricate signaling network to restore the function of mutant p53.

The proposed mechanism involves the direct binding of Peptide 46 to the p53 protein. nih.gov It is believed that this interaction can stabilize the conformation of the mutant p53 core domain, allowing it to once again bind to its target DNA sequences and activate downstream genes. nih.govpsu.edu This restoration of transcriptional activation is a key step in re-establishing the tumor suppressor functions of p53. nih.govnih.gov

Furthermore, the interplay of Peptide 46 extends to the broader p53 signaling pathway. For example, the reactivation of p53 can trigger apoptosis through both intrinsic and extrinsic pathways, involving the upregulation of pro-apoptotic genes like Fas, Bax, and PUMA. nih.gov The ability of Peptide 46 to induce Fas/APO-1-mediated apoptosis in breast cancer cell lines with p53 mutations underscores its capacity to re-engage these critical cell death pathways. psu.edu

Methodological Approaches in p53-Peptide 46 Research

The investigation of Peptide 46 and its effects on p53 has relied on a variety of sophisticated laboratory techniques. These methods have been essential for synthesizing and characterizing the peptide, as well as for elucidating its molecular mechanisms of action.

Synthetic Methodologies for Peptide Preparation and Characterization

The primary method for producing Peptide 46 and its analogs is solid-phase peptide synthesis (SPPS), often utilizing the Merrifield method. nih.govosti.gov This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. Following synthesis, the peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC) to ensure a high degree of purity. nih.govosti.gov

Characterization of the synthesized peptides is crucial to confirm their identity and purity. Techniques such as mass spectrometry are employed to verify the correct molecular weight of the peptide. portlandpress.com

| Technique | Purpose |

| Solid-Phase Peptide Synthesis (SPPS) | To synthesize the peptide chain. nih.govosti.gov |

| High-Performance Liquid Chromatography (HPLC) | To purify the synthesized peptide. nih.govosti.gov |

| Mass Spectrometry | To confirm the molecular weight and identity of the peptide. portlandpress.com |

DNA Binding Assays (e.g., Electrophoretic Mobility Shift Assays)

A key function of the p53 protein is its ability to bind to specific DNA sequences, known as p53 response elements, in the promoter regions of its target genes. elifesciences.orgnih.gov Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are a common in vitro technique used to study this DNA-binding activity. tandfonline.compnas.org

In an EMSA, a labeled DNA probe containing a p53 consensus binding site is incubated with a protein extract or purified p53. pnas.orgoup.com If the p53 protein binds to the DNA probe, the resulting protein-DNA complex will migrate more slowly through a polyacrylamide or agarose (B213101) gel during electrophoresis compared to the unbound DNA probe, resulting in a "shifted" band. pnas.orgoup.com These assays have been instrumental in demonstrating that Peptide 46 can restore the sequence-specific DNA binding of mutant p53. nih.govnih.gov

Transcriptional Transactivation Assays (e.g., Luciferase or CAT Reporter Gene Assays)

To determine if the restored DNA binding of p53 by Peptide 46 translates into functional transcriptional activation, researchers utilize reporter gene assays. google.comnih.gov In these assays, a reporter gene, such as luciferase or chloramphenicol (B1208) acetyltransferase (CAT), is placed under the control of a promoter containing p53 response elements. google.compnas.org

Cells are then co-transfected with a plasmid expressing p53 and the reporter construct, and in the context of Peptide 46 research, the peptide is introduced into the cells. nih.govnih.gov If p53 is active, it will bind to the response elements and drive the expression of the reporter gene. The activity of the reporter enzyme (luciferase or CAT) can then be measured, providing a quantitative assessment of p53's transcriptional activity. elifesciences.orgasm.org These assays have confirmed that Peptide 46 can indeed restore the transcriptional transactivating function of mutant p53 proteins in living cells. nih.govnih.gov

Protein-Peptide Interaction Studies (e.g., Pull-down Assays)

The mechanism by which Peptide 46 exerts its function is intrinsically linked to its direct interaction with the p53 protein. nih.gov Various protein-peptide interaction studies have been employed to elucidate the specifics of this binding, with pull-down assays being a central technique. These studies have consistently shown that the ability of Peptide 46 to activate p53 correlates directly with its ability to bind to the p53 protein. nih.gov

Initial investigations to confirm a direct interaction involved incubating biotinylated Peptide 46 with cell lysates from human tumor cells, such as SW480 colon carcinoma cells which express the mutant p53 protein His-273. nih.gov The biotinylated peptide, immobilized on streptavidin-coated beads, successfully precipitated the mutant p53 protein from the cellular extracts, demonstrating a direct binding event within a complex mixture of cellular proteins. nih.gov

To map the specific domains of p53 involved in this interaction, GST pull-down assays were performed using various GST-p53 fusion proteins representing different domains of p53. These experiments revealed that Peptide 46 binds to both the core domain (residues 99-307) and the C-terminal domain (residues 320-393) of p53. nih.gov The N-terminal domain, however, showed only weak binding. nih.gov The interaction was further confirmed using native gel mobility shift assays, where Peptide 46 was shown to alter the mobility of the p53 core domain. nih.gov

| Assay Type | Bait | Prey | Cell Line/System | Key Finding | Reference |

|---|---|---|---|---|---|

| Biotinylated Peptide Pull-Down | Biotinylated Peptide 46 | His-273 mutant p53 | SW480 colon carcinoma cell lysate | Peptide 46 directly binds to mutant p53 in cellular extracts. | nih.gov |

| GST Pull-Down | GST-p53 fusion proteins (N-terminal, Core, C-terminal domains) | 32P-labeled Peptide 46 | In vitro | Peptide 46 binds efficiently to the core and C-terminal domains of p53, but weakly to the N-terminal domain. | nih.gov |

| GST Pull-Down | GST-p53 | 32P-labeled Peptide A3 (mutant Peptide 46) | In vitro | A mutant peptide with substituted Lys residues fails to bind p53, indicating these residues are critical for interaction. | nih.gov |

| Native Gel Mobility Shift Assay | 32P-labeled GST-p53(99-307) core domain | Peptide 46 | In vitro | Peptide 46 changes the electrophoretic mobility of the p53 core domain, confirming interaction. | nih.gov |

Cellular Assays for Proliferation, Growth Inhibition, and Apoptosis

The functional consequences of Peptide 46's interaction with p53 have been extensively studied through various cellular assays. These studies demonstrate that Peptide 46 can restore the growth-suppressive functions of mutant p53, leading to growth inhibition and the induction of apoptosis in human tumor cells. nih.govresearchgate.net A key finding is that the peptide's effects are p53-dependent; it does not affect tumor cells that are p53-null. researchgate.net

In Saos-2 osteosarcoma cells, which lack p53, a system was established with a tetracycline-regulatable construct to express the His-273 mutant p53. researchgate.net When these cells were treated with Peptide 46, significant growth inhibition and apoptosis were observed only when the expression of mutant p53 was switched on. researchgate.netresearchgate.net In the absence of mutant p53 expression, Peptide 46 had no effect on cell growth. researchgate.netresearchgate.net For instance, 6 hours after treatment with Peptide 46, the number of viable Saos-2-His-273 cells (expressing the mutant p53) decreased from 10.7 x 10⁴ to 6 x 10⁴ and remained low for three days. researchgate.net

The induction of apoptosis by Peptide 46 has been confirmed in multiple human tumor cell lines of different origins that carry either mutant or wild-type p53. researchgate.net For example, in J3Dtsp53 cells expressing a temperature-sensitive p53, Peptide 14, an inhibitor of p53, was shown to protect the cells from p53-induced apoptosis, which can be activated by molecules like Peptide 46. tandfonline.com This further supports the role of the p53 pathway in the peptide's mechanism of action. Assays such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining have been used to quantify apoptosis in these studies. tandfonline.com Colony formation assays have also demonstrated the potent growth-inhibitory effects of Peptide 46. researchgate.net

Furthermore, comparative studies have shown that Peptide 46 induces apoptosis at levels similar to other molecules known to target mutant p53. aacrjournals.org In Sk-Br-3 breast cancer cells, the induction of apoptosis by Peptide 46 was comparable to that caused by peptide aptamers specifically designed to bind mutant p53. aacrjournals.org These cellular assays collectively provide strong evidence that Peptide 46 can reactivate the tumor suppressor pathway in cancer cells, leading to a reduction in cell proliferation and the induction of programmed cell death.

| Assay Type | Cell Line | p53 Status | Treatment | Observed Effect | Reference |

|---|---|---|---|---|---|

| Growth Inhibition / Viability Assay | Saos-2-His-273 | Regulatable mutant p53 (His-273) | Fusion Peptide 46 | Strong growth inhibition and decrease in viable cell count only when mutant p53 expression is induced. | researchgate.netresearchgate.net |

| Apoptosis Assay | Various human tumor cell lines | Mutant or Wild-Type p53 | Peptide 46 | Induction of apoptosis. | researchgate.net |

| Apoptosis Assay (TUNEL) | J3Dtsp53 | Temperature-sensitive p53 | Peptide 14 (as an inhibitor of p53-induced apoptosis) | Demonstrates the p53-dependence of apoptosis, a pathway activated by peptides like Peptide 46. | tandfonline.com |

| Colony Formation Assay | Saos-2-His-273 | Regulatable mutant p53 (His-273) | Fusion Peptide 46 | Inhibited colony formation in cells expressing mutant p53. | researchgate.net |

| Apoptosis Assay (Propidium Iodide Staining) | Sk-Br-3 | Mutant p53 | Peptide 46 | Induced apoptosis at levels comparable to other p53-targeting peptide aptamers. | aacrjournals.org |

Viral Inhibitory Peptide of Tlr4 Viper Derived from Vaccinia Protein A46

Origin and Design Principles of A46-Derived Peptides

VIPER originates from the A46 protein of the vaccinia virus, a member of the poxvirus family known for its sophisticated immune evasion strategies. genscript.com Viruses, through evolution, have developed mechanisms to counteract host immune responses to ensure their survival and replication. genscript.com The vaccinia virus protein A46 is one such immunomodulatory protein that inhibits Toll-like receptor (TLR) signaling by targeting multiple TIR-domain containing adaptor proteins, which are essential for signal transduction. nih.govresearchgate.netgenscript.com

The design of VIPER is based on the principle of utilizing a small, functional domain of a larger viral protein to specifically block a host signaling pathway. nih.govresearchgate.net Researchers identified an 11-amino-acid sequence within the A46 protein that is responsible for its inhibitory action on TLR4. nih.govresearchgate.net This peptide was then fused to a cell-penetrating sequence to allow it to enter cells and exert its inhibitory function effectively. nih.govresearchgate.net The underlying concept is that viral proteins possess evolutionarily optimized surfaces for interacting with host proteins, and a peptide mimicking this surface can act as a specific inhibitor. nih.govresearchgate.net

Specificity and Molecular Mechanism of Toll-like Receptor 4 (TLR4) Inhibition

VIPER demonstrates high specificity for the TLR4 signaling pathway, showing no inhibitory activity towards other TLR pathways. nih.govresearchgate.net TLR4 is a pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggering an inflammatory response. alzdiscovery.org VIPER's targeted action allows for the specific suppression of TLR4-mediated inflammation without broadly compromising the host's innate immunity. nih.govresearchgate.net

The TLR4 signaling pathway is initiated through the recruitment of specific Toll/IL-1R (TIR) domain-containing adaptor proteins to the receptor complex. genscript.com TLR4 utilizes four main adaptor proteins: Myeloid differentiation primary response 88 (MyD88), MyD88 adaptor-like (Mal), TIR-domain-containing adapter-inducing interferon-β (TRIF), and TRIF-related adaptor molecule (TRAM). nih.govnih.gov

The molecular mechanism of VIPER's inhibitory action involves the direct targeting of two of these critical adaptor proteins. nih.govresearchgate.net Studies have shown that VIPER directly interacts with Mal and TRAM. nih.govnih.govresearchgate.net By binding to Mal and TRAM, VIPER likely masks the critical binding sites that are necessary for their interaction with the TLR4 receptor complex and subsequent recruitment of other signaling molecules. nih.govresearchgate.net This targeted disruption prevents the assembly of the functional TLR4 signalosome, thereby blocking downstream signaling. novusbio.com

Table 1: VIPER's Interaction with TLR4 Adaptor Proteins

| Adaptor Protein | Interaction with VIPER | Consequence of Interaction |

| Mal (MyD88 adaptor-like) | Direct Interaction | Blocks recruitment to TLR4 complex, inhibiting the MyD88-dependent pathway. |

| TRAM (TRIF-related adaptor molecule) | Direct Interaction | Blocks recruitment to TLR4 complex, inhibiting the TRIF-dependent pathway. |

| MyD88 (Myeloid differentiation primary response 88) | No direct interaction reported | Signaling is inhibited upstream due to VIPER's action on Mal. |

| TRIF (TIR-domain-containing adapter-inducing interferon-β) | No direct interaction reported | Signaling is inhibited upstream due to VIPER's action on TRAM. |

The activation of TLR4 through its adaptor proteins initiates two primary downstream signaling cascades: the MyD88-dependent pathway and the TRIF-dependent pathway. alzdiscovery.org The MyD88-dependent pathway, which relies on the Mal adaptor, culminates in the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines. nih.govnih.gov The TRIF-dependent pathway, mediated by the TRAM adaptor, results in the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons. alzdiscovery.orgnih.gov

Preclinical Efficacy of VIPER

The therapeutic potential of VIPER has been evaluated in various preclinical models, demonstrating its efficacy in both cellular and in vivo settings.

In vitro studies have confirmed that VIPER is active in both murine and human cells. nih.govresearchgate.net When applied to cell cultures, such as mouse macrophages, VIPER effectively inhibits TLR4-mediated immune responses. nih.gov This includes the suppression of pro-inflammatory cytokine production following stimulation with the TLR4 ligand, LPS. nih.govresearchgate.net The consistent activity across species highlights the conserved nature of the TLR4 signaling pathway and the specific binding sites targeted by the peptide. nih.govresearchgate.net

Table 2: Summary of VIPER's Efficacy in Cellular Models

| Cell Type | Species | Key Finding |

| Macrophages | Murine | Inhibition of TLR4-mediated inflammatory responses. nih.gov |

| Various | Human | Potent inhibition of TLR4-mediated cellular responses. nih.govresearchgate.net |

The efficacy of VIPER has also been demonstrated in animal models of inflammation. nih.govresearchgate.net In mice, systemic administration of LPS induces a potent inflammatory response, often leading to endotoxin (B1171834) shock, a condition characterized by the overproduction of inflammatory cytokines. researchgate.netcaldic.com Pre-treatment with VIPER has been shown to significantly inhibit LPS-induced inflammatory responses in vivo. nih.govresearchgate.net

Specifically, VIPER treatment reduced the secretion of the pro-inflammatory cytokine IL-12p40 in mice challenged with LPS. nih.govresearchgate.net Further studies have shown that in vivo administration of VIPER can protect rats from acute kidney injury induced by LPS-driven TLR4 stimulation. nih.gov Additionally, VIPER has been shown to attenuate LPS-induced cognitive dysfunction and neuroinflammation in mouse models. researchgate.net These findings underscore the potential of VIPER as a therapeutic agent for conditions driven by excessive TLR4 activation.

Considerations in Peptide Engineering and Delivery for VIPER

The therapeutic potential of VIPER, like many peptide-based drugs, is contingent on overcoming several challenges related to its stability and delivery to the target site within the body. The native 11-amino acid VIPER peptide itself is not cell-permeable and requires modifications to effectively reach its intracellular targets, Mal and TRAM. nih.gov

A critical engineering step for VIPER is its fusion to a cell-penetrating peptide (CPP) . nih.gov CPPs are short peptides that can traverse cell membranes and facilitate the intracellular delivery of various molecular cargoes. For VIPER to be active, it must be linked to a delivery sequence that allows it to enter the cell. nih.gov The choice of CPP is a significant consideration, as different CPPs can have varying efficiencies of translocation and potential for off-target effects.

Further peptide engineering strategies could be employed to enhance VIPER's therapeutic profile. These include:

Improving Stability: Peptides are often susceptible to degradation by proteases in the body. Chemical modifications, such as N-terminal acetylation or the incorporation of unnatural amino acids, can increase the peptide's resistance to enzymatic cleavage, thereby prolonging its half-life and therapeutic effect.

Optimizing Potency: Structure-activity relationship (SAR) studies can be conducted to identify key amino acid residues within the VIPER sequence that are critical for its binding to Mal and TRAM. nih.gov This knowledge can then be used to design analogs with enhanced binding affinity and, consequently, greater inhibitory potency.

Beyond direct peptide modifications, advanced delivery systems are being explored to improve the targeted delivery and release of inhibitory peptides like VIPER. These include:

Nanoparticle-based carriers: Encapsulating VIPER within nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility, and potentially target it to specific cell types or tissues.

Liposomal formulations: Liposomes, which are microscopic spherical vesicles, can be used to encapsulate VIPER and facilitate its delivery across cell membranes.

The development of effective engineering and delivery strategies is paramount to translating the promising in vitro and preclinical findings of VIPER into a viable therapeutic for inflammatory and autoimmune diseases driven by excessive TLR4 activation.

Other Distinct Peptides Referred to As Peptide 46 in Research Contexts

Peptides in Immunological and Antigenic Research

The identification and characterization of specific peptide sequences are crucial in understanding immune responses, particularly in the context of self-antigens, pathogens, and therapeutic interventions like gene therapy. "Peptide 46" has been used to denote epitopes in both Alpha-1-Antitrypsin and HIV-2 Gag studies.

Alpha-1-Antitrypsin (AAT) is a serine protease inhibitor whose deficiency is associated with various diseases, including lung and liver disorders. Research into immune responses to AAT, particularly in the context of gene therapy aimed at augmenting AAT levels, has identified specific epitopes recognized by the immune system.

An immunodominant epitope within the AAT protein has been designated "peptide 46". This peptide is located at positions 202–216 of the mature AAT protein. pnas.org Its amino acid sequence is DTEEEDFHVDQVTTV. pnas.orgnih.govresearchgate.net This epitope is situated distantly from the common Z-AAT mutation, which occurs at position 342 of the AAT protein. pnas.org In silico analysis suggested the presence of proteasome cleavage sites flanking this epitope. pnas.org

| Feature | Detail |

|---|---|

| Name | Peptide 46 (AAT) |

| Location (AAT) | Positions 202–216 of mature protein pnas.org |

| Sequence | DTEEEDFHVDQVTTV pnas.orgnih.govresearchgate.net |

This AAT immunodominant epitope is a Class I-restricted peptide. pnas.org Studies have shown high-affinity binding and subsequent T-cell activation specifically restricted by the rare HLA-C*05 allele. pnas.orgpnas.org The T-cell response elicited by this peptide is predominantly mediated by effector CD8+ T cells. pnas.orgpnas.org These CD8+ T cells exhibit a cytotoxic profile and are capable of secreting multiple cytokines and chemokines, including TNF, IFN-γ, IL-2, and MIP-1α, as well as expressing the degranulation marker CD107a. pnas.orgpnas.org In contrast, CD4+ T-cell responses to this peptide were found to be absent or less significant. pnas.orgnih.govpnas.org

The identification of this immunodominant AAT epitope, Peptide 46, has particular relevance in the context of gene therapy for AAT deficiency. In a gene therapy trial utilizing an adeno-associated virus (AAV) vector to deliver the AAT gene, an immune response targeting this specific peptide was observed in one subject. pnas.orgnih.govpnas.org This immune response was correlated with a reduction in the expression of the therapeutic transgene. pnas.orgpnas.org These findings underscore the importance of monitoring immune responses to transgene products, such as AAT, as they can potentially compromise the efficacy of gene therapy interventions. pnas.orgpnas.org It has been suggested that a polymorphism present in the endogenous mutant AAT protein of the subject, but not in the wild-type AAT delivered by the transgene, may have created a high-affinity neoepitope recognized in the context of the subject's specific HLA-C*05:01 allele. pnas.orgpnas.org

The Gag protein of Human Immunodeficiency Virus Type 2 (HIV-2) is a structural component crucial for viral assembly and maturation. Studies investigating immune responses in HIV-2 infection have identified specific epitopes within Gag that are recognized by the host immune system.

Within the HIV-2 Gag protein, a peptide referred to as "peptide 46" has been identified as an epitope recognized by T cells. nih.govjci.org This peptide is 18 amino acids in length and corresponds to positions 298–315 of the HIV-2 Gag protein (Gag₂₉₈₋₃₁₅). nih.govjci.org The sequence of this peptide is YVDRFYKSLRAEQTDPAV. nih.govjci.org Notably, this peptide overlaps with the major homology region (MHR), a highly conserved sequence of 20 amino acids located in the carboxyl-terminal domain of the capsid protein (p26), which is part of the Gag polyprotein. nih.govjci.org The MHR is known for its high degree of conservation across various retroviruses and is essential for critical viral processes including assembly, maturation, and infectivity. nih.gov

| Feature | Detail |

|---|---|

| Name | Peptide 46 (HIV-2 Gag) |

| Location (HIV-2 Gag) | Positions 298–315 nih.govjci.org |

| Sequence | YVDRFYKSLRAEQTDPAV nih.govjci.org |

| Overlaps with | Major Homology Region (MHR) nih.govjci.org |

| MHR Conservation | Highly conserved across retroviruses nih.gov |

Research into HIV-2 infection has highlighted the immunological significance of Gag-specific T-cell responses in controlling viral replication. nih.govjci.orgresearchgate.net Peptide 46 from the HIV-2 Gag protein has been frequently recognized by T cells in infected individuals. nih.govjci.org The presence of T-cell responses specifically targeting this peptide has been inversely correlated with HIV-2 plasma viral load, suggesting that immune recognition of this epitope may contribute to the control of viral replication. nih.govjci.orgresearchgate.net The region of Gag corresponding to Peptide 46 is also known to be immunogenic in HIV-1 infection. nih.govjci.org Studies have indicated that responses to HIV-2 Gag Peptide 46 can be restricted by HLA-DR, suggesting a potential role for CD4+ T cells in recognizing this epitope. nih.govjci.orgresearchgate.net The capsid region of Gag, where Peptide 46 is located, is considered an area where a balance exists between the host immune response and the functional constraints on the virus. jci.org Due to its frequent recognition and association with viral control, the inclusion of this peptide in the design of CTL-inducing vaccines for HIV is considered important. nih.govjci.org

HIV-2 Gag Epitope Peptide 46

Association with HIV-2 Specific T-Cell Responses

In the context of Human Immunodeficiency Virus type 2 (HIV-2) research, a peptide designated as "peptide 46" has been identified as a frequently recognized epitope by T cells from infected individuals. This peptide is located within the Gag region of the HIV-2 proteome, specifically spanning amino acids 298-315 with the sequence YVDRFYKSLRAEQTDPAV. jci.org Studies have shown that responses to this particular peptide are inversely related to HIV-2 plasma viral load, suggesting a potential role in controlling viremia. jci.org Further characterization of peptide 46-specific T cells has indicated that these responses can be restricted by both CD4 and CD8 T cells, and specifically can be blocked by anti-HLA-DR antibodies, supporting the involvement of CD4 T cells. jci.orgnih.gov The clustering of frequently recognized peptides, including peptide 46, within a conserved region of HIV-2 Gag highlights the immunogenicity of this area and its potential importance in the immune response to HIV-2 infection. jci.orgnih.gov

Mouse/Hen Egg-White Lysozyme (B549824) (HEL) Peptides (e.g., 46-61, 46-62) in T-cell Competition Studies

Peptides derived from Hen Egg-White Lysozyme (HEL), particularly in the 46-61 and 46-62 sequence ranges, have been extensively used as model antigens in studies investigating T-cell responses and antigen presentation. nih.govnih.govoup.com The HEL(46-61) peptide, with the sequence NTDGSTDYGILQINSR, is recognized as an immunodominant epitope in certain mouse strains (e.g., those expressing the I-Ak MHC class II molecule). nih.govoup.comemory.eduinnopep.comnih.gov Similarly, the mouse lysozyme peptide corresponding to residues 46-62 (ML46-62) has been used in these studies. nih.govrupress.orgnih.gov

These HEL and mouse lysozyme peptides are employed as competitors to study the mechanisms of T-cell activation and the role of MHC molecules in antigen presentation. nih.govnih.govrupress.orgnih.gov

Role in Antigen Presentation and Major Histocompatibility Complex (MHC) Binding Specificity

Research utilizing HEL peptides 46-61 and 46-62 has provided crucial insights into the processes of antigen presentation and the specificity of peptide binding to Major Histocompatibility Complex (MHC) class II molecules. nih.govnih.govoup.comnih.govnih.govnih.govaai.orgpnas.orgaai.orgpnas.org These studies demonstrate that the binding of an immunogenic peptide to MHC class II is critical for T-cell activation. nih.gov Competition experiments using synthetic peptides, including HEL(46-61) and ML46-62, have shown that peptides can compete for binding to MHC class II molecules on antigen-presenting cells (APCs). nih.govnih.govrupress.orgnih.govnih.govpnas.org This competition can inhibit the presentation of other antigens to T cells. nih.govrupress.orgnih.govnih.gov

Studies have revealed that the affinity of a peptide for a specific MHC molecule influences the efficiency of antigen presentation and the ability of competing peptides to inhibit this process. nih.govaai.org For instance, the HEL46–61 peptide exhibits high-affinity interaction with the I-Ak molecule. aai.orgpnas.org The presentation of epitopes like HEL(46-61) can be dependent on the pathway of antigen processing, with some requiring newly synthesized MHC class II molecules. pnas.orgaai.org Furthermore, the structure of the MHC class II molecule, particularly the antigen-binding cleft, plays a critical role in determining peptide binding specificity and subsequent antigen presentation. nih.gov

Interactive Data Table: HEL Peptide Binding and T-Cell Response

| Peptide | Sequence | Source Organism | MHC Restriction | T-Cell Response | Key Findings |

| HEL(46-61) | NTDGSTDYGILQINSR | Chicken | I-Ak | Immunogenic | High-affinity binding to I-Ak; used in competition studies. nih.govoup.comemory.edunih.govaai.orgpnas.org |

| ML46-62 | - | Mouse | I-Ak | Inhibitory | Competes with HEL peptides for I-Ak binding, inhibits T-cell priming. nih.govrupress.orgnih.govscite.ai |

| HEL(48-61/62) | - | Chicken | I-Ak | Recognized | Major natural processing product of HEL. embopress.orgnih.govpnas.org |

Peptides in Targeted Therapeutics and Drug Delivery Systems

Peptides are increasingly explored for their potential in targeted therapeutics and drug delivery systems due to their ability to bind specifically to cell surface receptors.

RGD Peptide (as Peptide 46) in Integrin Targeting

The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is a well-known motif found in extracellular matrix proteins that is recognized by integrin receptors on cell surfaces. transpl.rucellgs.comqyaobio.comwikipedia.org While not always explicitly referred to as "Peptide 46," the RGD sequence and peptides containing it are functionally significant in contexts that might align with such a designation in specific research. The RGD peptide serves as a key ligand for integrins, which are crucial for cell adhesion, migration, proliferation, differentiation, and survival. transpl.ruwikipedia.org

Applications in Vascular Graft Integration and Endothelial Cell Retention

RGD-containing peptides have shown significant promise in improving the integration and performance of vascular grafts. transpl.rucellgs.comqyaobio.comwikipedia.orgnih.govbiomaterials.orgcapes.gov.brresearchgate.netmdpi.com Modification of vascular grafts with RGD peptides promotes the adhesion and growth of endothelial cells on the graft surface. transpl.rucellgs.comqyaobio.comwikipedia.orgnih.govbiomaterials.orgresearchgate.netmdpi.com This enhanced endothelialization is crucial for reducing complications such as thrombosis and intimal hyperplasia, thereby improving graft patency. cellgs.comqyaobio.comwikipedia.orgnih.govbiomaterials.orgresearchgate.net Studies have demonstrated that RGD-containing peptides significantly increase endothelial cell attachment and retention on graft materials, even under shear stress conditions mimicking blood flow. nih.govbiomaterials.orgcapes.gov.br Different configurations of RGD peptides, including cyclic forms, have been investigated for their potential to enhance interaction with integrins like αvβ3. transpl.ruqyaobio.commdpi.com

Interactive Data Table: RGD Peptide Effects on Endothelial Cells on Vascular Grafts

| Graft Coating Material | Endothelial Cell Attachment (%) | Endothelial Cell Retention (%) (after shear stress) | Reference |

| Uncoated ePTFE | 14.9 ± 3.1 | 13.9 ± 7.9 | nih.gov |

| Fibronectin coated ePTFE | 26.0 ± 3.3 | 45.5 ± 2.1 | nih.gov |

| RGD-containing peptide coated ePTFE | 30.6 ± 2.1 | 62.9 ± 7.5 | nih.gov |

| Fibrin (B1330869) (no RGD) | - | 27.2 ± 1.7 (24h cell loss) | capes.gov.br |

| Fibrin + 4.0 mg/mL RGD peptide | - | 13.3 ± 7.9 (24h cell loss) | capes.gov.br |

Note: Endothelial cell retention data from capes.gov.br is presented as percentage of cell loss after 24 hours of shear stress. Lower percentage indicates better retention.

Functionalization of Nanoparticles for Targeted Drug Delivery

The RGD peptide sequence is also utilized to functionalize nanoparticles for targeted drug delivery, particularly to cells that overexpress integrins, such as certain cancer cells and activated endothelial cells in tumor vasculature. cellgs.comqyaobio.comwikipedia.orgwikipedia.org By conjugating RGD peptides to nanoparticles, researchers can direct these drug carriers to specific sites, increasing drug concentration at the target tissue while minimizing exposure to healthy tissues. cellgs.comqyaobio.comwikipedia.org This targeted approach can potentially improve therapeutic efficacy and reduce systemic side effects. cellgs.comqyaobio.comwikipedia.org The iRGD peptide, a cyclic peptide containing an RGD sequence, is an example of a peptide used to enhance the penetration of nanoparticles and drugs into tumor tissue. wikipedia.org

SALL4-Derived Peptide 46 in Cancer Therapeutic Strategies

In the study of cancer therapeutic strategies, a peptide derived from the SALL4 protein has been referred to as "peptide 46". This peptide was developed to target the interaction between the SALL4 protein and the NuRD complex, a key epigenetic regulator implicated in various cancers, including hepatocellular carcinoma (HCC) caymanchem.comprobechem.commblbio.com.

Research identified the SALL4-NuRD binding site through structural analysis caymanchem.com. Based on this, a therapeutic peptide, referred to as "peptide 46" in one context, was designed to antagonize this interaction caymanchem.com. This peptide incorporates specific amino acid substitutions aimed at enhancing its binding properties lri.frnih.gov.

The SALL4-derived "peptide 46", also known as FFW, has the amino acid sequence RRKFAKFQWI lri.frnih.gov. This sequence represents an optimized version of an original 12-amino acid SALL4 peptide, incorporating three specific substitutions (Gln4Phe, Pro7Phe, and His9Trp) to improve binding affinity lri.frnih.gov.

Computational modeling approaches were employed to predict the effect of these substitutions on binding affinity to RBBp4, a subunit of the NuRD complex lri.fr. These models predicted an increase in binding affinity lri.fr. Experimental validation using fluorescence polarization measurements confirmed the enhanced potency of FFW, demonstrating a significantly higher affinity compared to the original wild-type peptide lri.frnih.gov. For instance, one study reported over a 43-fold increase in affinity nih.gov, while another indicated more than a 56-fold increase lri.fr. Computational alanine (B10760859) scanning was also utilized to identify key residues involved in the binding interaction nih.gov.

Research findings related to this SALL4-derived peptide 46 (FFW) include:

| Peptide Name | Sequence | Target Interaction | Reported Affinity (IC50) | Affinity Increase vs. WT |

| FFW ("Peptide 46") | RRKFAKFQWI | SALL4-RBBp4 | 0.023 μM | >43-fold nih.gov, >56-fold lri.fr |

| Original WT Peptide | MSRRKQAKPQHI | SALL4-RBBp4 | 1.0 μM nih.gov, 1.30 μM lri.fr | - |

Syntenin-Targeting Peptide 46 in Glioblastoma Research

In glioblastoma research, a distinct peptide targeting syntenin, an intracellular scaffold protein, has been referred to as "Peptide 46" emory.edu. Syntenin, comprising two PDZ domains (PDZ1 and PDZ2), is considered a novel therapeutic target in aggressive cancers like glioblastoma multiforme (GBM) emory.edusb-peptide.com.

A high-affinity peptide ligand targeting syntenin has been developed and is identified as KSL-128114 emory.edusb-peptide.com. In the context of evaluating its binding properties, this peptide was referred to as "Peptide 46" in relation to its selectivity for syntenin-1 PDZ domains emory.edu.

"Peptide 46" (KSL-128114) has demonstrated selectivity for syntenin-1 PDZ1-2 domains over syntenin-2 PDZ1-2 emory.edu. Binding sensorgrams have been used to illustrate the interaction between immobilized peptide 46 and varying concentrations of syntenin-1 PDZ1-2 or syntenin-2 PDZ1-2 emory.edu.

KSL-128114 is described as a highly potent and metabolically stable peptide inhibitor that binds specifically to the PDZ1 domain of syntenin with nanomolar affinity emory.edusb-peptide.com. An X-ray crystal structure has revealed that KSL-128114 interacts with syntenin PDZ1 in a non-canonical binding mode emory.edusb-peptide.com. A global selectivity screen across 255 PDZ domains further indicated the peptide's preference for syntenin PDZ1 emory.edu.

Key findings regarding this syntenin-targeting peptide 46 (KSL-128114) include:

| Peptide Name | Target | Binding Domain | Reported Affinity (KD/IC50) | Selectivity Profile |

| KSL-128114 ("Peptide 46") | Syntenin-1 | PDZ1 | Nanomolar affinity emory.edusb-peptide.com, KD=0.3 μM mblbio.com | Selective for Syntenin-1 PDZ1-2 over Syntenin-2 PDZ1-2 emory.edu, Global selectivity for syntenin PDZ1 emory.edu |

DCT Protein-Derived Peptide 46 in Immunotherapy Preclinical Models

In the field of immunotherapy, particularly in preclinical models for melanoma, a peptide derived from the DCT (dopachrome tautomerase) protein has been referenced in studies, and in the context of the provided outline, is associated with the designation "Peptide 46" peptides.de. DCT, also known as Tyrosinase-Related Protein 2 (TRP-2), is a melanocyte differentiation antigen that has been explored as a target for melanoma immunotherapy nih.govnih.gov.

Specific research in preclinical melanoma models has utilized a 9-amino acid peptide derived from mouse DCT peptides.de. This peptide corresponds to residues 180-188 of the TRP-2 protein and has the sequence SVYDFFVWL nih.gov.

The 9-amino acid DCT peptide (TRP-2 (180-188), SVYDFFVWL) has been extensively used in T-cell activation assays to evaluate immune responses in preclinical models peptides.de. In these studies, melanoma cells expressing this peptide, often fused to a reporter protein like eGFP, are co-cultured with engineered CD8+ T cells specifically reactive against the DCT peptide peptides.de.

The activation of DCT-reactive T cells is typically measured by assessing the concentration of interferon-gamma (IFNγ) in the co-culture media using techniques such as ELISA peptides.de. Significant accumulation of IFNγ in the media of cells expressing the GFP-DCT peptide, when co-cultured with DCT-reactive T cells, indicates successful T cell activation peptides.de.

Furthermore, this peptide has been utilized in antigen presentation studies to confirm the ability of melanoma cells to process and present antigens in the context of MHC class I molecules peptides.de. The activation of CD8+ T cells by cells presenting the DCT peptide serves as evidence of a functional antigen presentation pathway peptides.de. Assays measuring the expression of T cell activation markers like 4-1BB (CD137) by flow cytometry are also employed in these studies peptides.de.

Research findings related to the DCT protein-derived peptide 46 (SVYDFFVWL) include:

| Peptide Name | Source Protein | Sequence | Length | Application in Research | Key Findings |

| 9aa DCT peptide (TRP-2 (180-188)) | DCT (TRP-2) | SVYDFFVWL | 9 aa | T-cell activation assays, Antigen presentation studies | Induces IFNγ secretion and activation marker expression in DCT-reactive T cells when presented by melanoma cells peptides.de |

Peptides in Synthetic Chemistry and Design Methodologies

The peptides discussed above, like many others used in biological and therapeutic research, are typically produced through synthetic chemistry methodologies. Peptide synthesis involves the chemical linking of amino acids in a specific sequence to create a peptide chain. The amino acid sequence dictates the peptide's structure and function.

Solid-phase peptide synthesis (SPPS) is a widely used method for peptide production, involving the sequential addition of amino acids to a solid support. Other methods include liquid-phase peptide synthesis and microwave-assisted SPPS, which can improve efficiency, particularly for longer sequences.

Peptide design methodologies are crucial for developing peptides with desired properties, such as enhanced binding affinity, stability, or cell permeability. Design can involve creating peptides de novo or basing them on sequences from native proteins. Modifications to synthetic peptides, such as terminal modifications (amidation/acetylation), incorporation of unnatural amino acids, or cyclization, can alter their chemical and physical properties, influencing factors like solubility and stability. Careful design considering amino acid sequence, length, and composition is essential for successful synthesis, purification, and the intended application of the peptide.

The term "Peptide 46" does not refer to a single, universally recognized chemical compound with a unique identifier like a PubChem CID. Instead, "Peptide 46" appears in various research contexts as a numerical label assigned to a specific peptide being studied within that particular research project or publication. Therefore, the identity and properties of "Peptide 46" are entirely dependent on the context in which it is defined.

This article focuses on several distinct peptides that have been referred to as "Peptide 46" in different research studies, based on the provided outline.

Cyclic Peptide 46 in Combinatorial Synthesis and Thrombin Inhibition

Research has explored cyclic peptides in the context of combinatorial synthesis and their potential for inhibiting thrombin. Thrombin is a serine protease that plays a critical role in the coagulation cascade, converting fibrinogen to fibrin and activating other coagulation factors. mdpi.com Inhibition of thrombin is a key strategy in the development of antithrombotic agents. rsc.org While specific details on a "Cyclic Peptide 46" were not extensively found in the search results, studies in this area typically involve designing libraries of cyclic peptides to screen for desired biological activities, such as enzyme inhibition. The cyclic structure often confers increased stability and altered binding properties compared to linear counterparts.

Methodologies for Synthesis and Functional Screening

The synthesis of cyclic peptides for combinatorial libraries can employ various solid-phase or solution-phase techniques, often followed by cyclization strategies. Functional screening for thrombin inhibition would typically involve in vitro assays measuring the peptide's ability to reduce or abolish thrombin activity, often using chromogenic or fluorogenic substrates. High-throughput screening methods are commonly used to rapidly evaluate large libraries of peptides.

Cys-Cys Stapled Analog 46 in Peptide Stapling Chemistry

Peptide stapling is a technique used to constrain peptide conformation, often through the introduction of a covalent cross-link, such as a disulfide bond between cysteine residues (Cys-Cys stapling). This can enhance peptide stability, cell permeability, and target binding affinity. The reference to "Cys-Cys Stapled Analog 46" suggests a study where a peptide sequence was modified with a disulfide staple at specific cysteine positions, and this stapled version was designated as analog 46.

Impact on Peptide Stability and Enhanced Functional Properties

Stapling a peptide can significantly impact its properties. The constrained conformation can make the peptide less susceptible to enzymatic degradation, thereby increasing its half-life. This improved stability can be crucial for therapeutic applications. Furthermore, by locking the peptide in a particular conformation, stapling can pre-organize it for binding to its target, potentially leading to enhanced affinity and specificity. Studies involving such stapled analogs would assess their stability in biological matrices (e.g., serum, cell lysate) and compare their functional activity (e.g., target binding, cellular signaling) to their linear or unstapled cyclic counterparts.

Wild-Type Peptide 46 in Structure-Activity Relationship (SAR) Studies of PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme involved in various cellular processes, and its inhibitors are being investigated as potential therapeutic agents, particularly in oncology. guidetopharmacology.orgwikipedia.orgguidetopharmacology.org Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a molecule's structure affect its biological activity. The mention of "Wild-Type Peptide 46" in the context of PRMT5 inhibitors SAR studies suggests that a naturally occurring or baseline peptide sequence, labeled as peptide 46, was used as a starting point or reference in a study investigating peptides as PRMT5 inhibitors. researchgate.netresearchgate.net SAR studies would involve synthesizing variants of this peptide with specific amino acid substitutions, deletions, or additions and then testing their ability to inhibit PRMT5 activity.

IC3-CB1/Gai (as Peptide 46) in Computational Peptide Simulation

G protein-coupled receptors (GPCRs), such as the Cannabinoid Receptor 1 (CB1), interact with intracellular proteins, including G proteins like Gai, to mediate signaling. daneshyari.comub.educore.ac.uk The intracellular loops of GPCRs, such as the third intracellular loop (IC3), are known to be involved in G protein coupling. ub.edu Computational peptide simulations, such as Mesoscale Dissipative Particle Dynamics (DPD), are used to model the behavior and interactions of biological molecules. The reference to "IC3-CB1/Gai (as Peptide 46)" indicates a computational study where a peptide corresponding to the third intracellular loop of the CB1 receptor, interacting with the Gai protein, was modeled using DPD simulations, and this specific peptide construct was referred to as Peptide 46. idrblab.net

Validation of Mesoscale Dissipative Particle Dynamics (DPD) Models

Computational simulations like DPD require validation to ensure that they accurately reflect the behavior of the real biological system. Validation of DPD models used to simulate peptide interactions would typically involve comparing the simulation results to experimental data. This could include comparing predicted peptide conformations, binding affinities, or interaction dynamics with data obtained from techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, or binding assays. Successful validation supports the use of the computational model for further investigations into the molecular mechanisms of peptide-protein interactions.

Peptide 46 as a Byproduct or Intermediate in Peptide Synthesis

In the context of peptide synthesis, the term "Peptide 46" has been used to refer to a specific byproduct observed in certain synthetic procedures. One study reported the identification of a side product with an [MH]+ value of 446.1871, which was suggested to be "peptide 46". nih.gov This peptide byproduct was observed during experiments involving the digestion of a 45-amino acid peptide (referred to as peptide 45) using Aminopeptidase M (APM). nih.gov

The research indicated that this "peptide 46" was the predominant product resulting from the APM digestion of the specific 45-amino acid peptide. nih.gov This suggests that in this particular synthesis and subsequent enzymatic treatment, a peptide of 46 amino acids was generated as an unintended consequence or intermediate product. Side reactions and the formation of byproducts are known challenges in chemical peptide synthesis, which can occur due to various factors including incomplete coupling, deprotection issues, or unintended modifications. nih.govwikipedia.orgpeptide.compeptide.com The identification of "peptide 46" in this context highlights the importance of characterizing reaction products and byproducts in peptide synthesis to ensure the purity and identity of the desired peptide sequence. nih.gov

Future Directions and Research Challenges for Peptide Based Research

Design and Development of Next-Generation Peptide-Based Therapeutics

The design and development of next-generation peptide-based therapeutics will focus on enhancing their efficacy, stability, and target specificity. nih.gov Strategies such as peptide cyclization, incorporation of unnatural amino acids, and "stapling" to lock the peptide into its bioactive conformation are being explored to improve resistance to enzymatic degradation and enhance binding affinity. nih.gov Furthermore, peptide-drug conjugates, where a peptide is used to deliver a cytotoxic agent specifically to cancer cells, represent a growing area of development. earth.com

Integration of Artificial Intelligence (AI) and Machine Learning in Peptide Screening and Design

Artificial intelligence (AI) and machine learning are revolutionizing peptide research. mdpi.com These technologies can be used to screen vast virtual libraries of peptides to identify candidates with high binding affinity and specificity for a particular target. nih.gov AI algorithms can also predict the pharmacokinetic and pharmacodynamic properties of peptides, accelerating the design of more effective and stable therapeutic agents. researchgate.netmdpi.com This computational approach significantly reduces the time and cost associated with traditional peptide discovery and optimization methods. mdpi.com

Expanding Applications of Peptides Beyond Current Research Focus Areas

The applications of peptides are expanding beyond oncology. thermofisher.com Antimicrobial peptides are being investigated as alternatives to traditional antibiotics to combat drug-resistant bacteria. thermofisher.com Peptides are also being explored for their potential in treating metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. thermofisher.comearth.com In the cosmetics industry, peptides are utilized for their anti-aging and skin-regenerating properties. thermofisher.com As our understanding of the biological roles of peptides grows, so too will their range of applications. thermofisher.com

Addressing General Challenges in Peptide Biodistribution, Stability, and In Vivo Performance

A major hurdle for peptide therapeutics is their generally poor biodistribution and stability in the body. mdpi.com Peptides are often susceptible to degradation by proteases, leading to a short half-life, and their size and charge can limit their ability to cross cell membranes and reach intracellular targets. mdpi.com Research is focused on developing novel delivery systems, such as nanoparticles and hydrogels, to protect peptides from degradation and improve their delivery to the target site. Additionally, chemical modifications to the peptide structure are being employed to enhance stability and improve in vivo performance. Overcoming these challenges is critical for the successful translation of promising peptides like Peptide 46 from the laboratory to the clinic. mdpi.com

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for identifying and characterizing Peptide 46 in proteomic studies?

- Methodological Answer : Peptide 46 is commonly identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with recursive information-dependent acquisition (IDA) to improve sequence coverage . For targeted proteomics, Multiple Reaction Monitoring (MRM) libraries derived from large-scale repositories (e.g., Global Proteome Machine Database, GPMDB) enhance reproducibility by leveraging historical spectral data .

- Example Data :

| Technique | Sequence Coverage | Observations per Peptide | Source |

|---|---|---|---|

| LC-MS/MS | 94% (α-tubulin) | 46 peptides per analysis | |

| MRM | N/A | 46 observations avg. |

Q. How is Peptide 46 structurally validated, and what challenges arise in achieving high-confidence identifications?

- Methodological Answer : Structural validation requires manual inspection of raw MS/MS spectra to confirm peptide sequences and post-translational modifications . Challenges include distinguishing isotypes (e.g., α/β-tubulin variants) and avoiding contamination artifacts. Adherence to standardized checklists for peptide-array experiments (e.g., sample preparation protocols, instrument calibration) improves reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported functional roles or binding affinities of Peptide 46 across independent studies?

- Methodological Answer : Contradictions often stem from heterogeneous experimental protocols (e.g., buffer conditions, detection limits). To address this:

Cross-validate using complementary methods (e.g., surface plasmon resonance + mass spectrometry) .

Apply integrative pathway prediction tools like MHC-pathway, which combines binding affinity prediction (NetMHCpan), cleavage site analysis (NetChop), and transport efficiency modeling .

- Example Workflow :

Input Data → NetMHCpan Binding Prediction → TAP Transport Efficiency → Experimental Validation

Q. What strategies enable the integration of Peptide 46’s structural data with large-scale proteomic datasets for systems-level analysis?

- Methodological Answer : Use bioinformatics pipelines that align peptide identification (e.g., X!Tandem search engine) with structural databases (e.g., SwissProt entries for tubulin) . For systems-level insights:

Map peptide interactions to protein-protein interaction networks.

Apply statistical frameworks (e.g., Fisher’s exact test) to assess enrichment in pathways .

Q. How can researchers optimize experimental designs to study Peptide 46’s role in dynamic biological processes (e.g., microtubule assembly)?

- Methodological Answer : Employ time-resolved proteomics with pulsed stable isotope labeling (SILAC) to track peptide turnover rates. Combine with cryo-EM structural data to correlate conformational changes with peptide presence . Key considerations:

- Control Groups : Compare wild-type vs. mutant tubulin assemblies.

- Outcome Metrics : Quantify polymerization rates and peptide occupancy .

Methodological Frameworks for Research Design

- PICO Framework : Define Population (e.g., tubulin isoforms), Intervention (e.g., phosphorylation), Comparison (wild-type vs. modified), and Outcome (binding affinity changes) .

- FINER Criteria : Ensure questions are Feasible (accessible data), Interesting (theoretical novelty), Novel (gap-addressing), Ethical (data transparency), and Relevant (biological significance) .

Data Contradiction Analysis Protocol

Identify Discrepancies : Compare datasets from GPMDB vs. manual validations .

Assay Variability : Quantify technical vs. biological variance using coefficient of variation (CV) analysis.

Meta-Analysis : Apply random-effects models to aggregate findings across studies .

Avoided Pitfalls

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.